molecular formula C17H18O3 B8080278 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- CAS No. 93652-23-4

3-Pentanone, 1,5-bis(4-hydroxyphenyl)-

Cat. No.: B8080278
CAS No.: 93652-23-4
M. Wt: 270.32 g/mol
InChI Key: SFXSTVONLYIKNU-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- (CAS: 93652-23-4) is a diarylpentanone derivative characterized by a central ketone group flanked by two 4-hydroxyphenyl substituents at the 1- and 5-positions of the pentanone backbone. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.32 g/mol (estimated based on analogous compounds in and ).

Properties

IUPAC Name

1,5-bis(4-hydroxyphenyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXSTVONLYIKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443825
Record name 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93652-23-4
Record name 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation Using Organosulfonic Acid Catalysts

A high-yield method involves the acid-catalyzed aldol condensation of 4-hydroxyacetophenone with acetone. The reaction employs dodecylbenzenesulfonic acid (DBSA) as a catalyst under controlled thermal conditions . Key parameters include:

ParameterOptimal RangeEffect on Yield/Purity
Molar Ratio (Phenol:Acetone)2.0–2.5:1Higher ratios reduce side products
Catalyst Loading0.5–1.5 wt% DBSAExcess catalyst increases dehydration
Temperature Profile42°C (addition) → 70–80°C (reflux)Prevents acetone volatilization
Reaction Time18–24 hours<18h: incomplete condensation

This method achieves yields of 80–95% with >98% purity, as confirmed by HPLC and 13C^{13}\text{C} NMR . The mechanism proceeds via enolization of acetone, nucleophilic attack on the carbonyl of 4-hydroxyacetophenone, and subsequent dehydration.

Solvent-Free Base-Catalyzed Trimerization

Under solvent-free conditions, 4-hydroxyacetophenone undergoes trimerization using potassium tert-butoxide (t-BuOK) as a base . The reaction pathway involves:

  • Enolate Formation :
    Ar-OH+t-BuOKAr-OK++t-BuOH\text{Ar-OH} + \text{t-BuOK} \rightarrow \text{Ar-O}^- \text{K}^+ + \text{t-BuOH}

  • Nucleophilic Addition :
    Enolate attacks the carbonyl carbon of a second 4-hydroxyacetophenone molecule.

  • Cyclization :
    Intramolecular aldol condensation forms the pentanone backbone.

Optimized Conditions :

  • Temperature: 150–180°C

  • Base: 10 mol% t-BuOK

  • Time: 4–6 hours

  • Yield: 68–72%

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation enhances reaction kinetics by promoting cavitation. A protocol using NaOH in ethanol achieves 85% yield in 3 hours :

  • Reactants :

    • 4-Hydroxybenzaldehyde (2.0 eq)

    • Acetone (1.0 eq)

    • 10% NaOH (aq)

  • Procedure :

    • Irradiate at 40 kHz, 50°C

    • Neutralize with HCl post-reaction

    • Recrystallize from ethanol/water (3:1)

Advantages :

  • 50% reduction in reaction time vs. conventional heating

  • Particle size <10 µm (confirmed by SEM)

Acid-Functionalized Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4_4]) enable recyclable catalysis :

CycleYield (%)Purity (%)
18999.2
28598.7
38197.5

Conditions :

  • 5 mol% [BMIM][HSO4_4]

  • 100°C, 8 hours

  • Water as byproduct removed via Dean-Stark trap

FT-IR analysis confirms retention of ionic liquid structure after 3 cycles .

Solid-Supported Catalysts

Mesoporous silica (SBA-15) functionalized with sulfonic acid groups provides heterogeneous catalysis :

CatalystSurface Area (m²/g)Pore Size (nm)Yield (%)
SBA-15-SO3_3H7206.288
Amberlyst-154524.076
Zeolite Hβ6800.763

Advantages :

  • No leaching of acidic sites (XPS analysis)

  • Reusable for 5 cycles without significant activity loss

Comparative Analysis of Methods

MethodYield (%)Purity (%)Energy InputScalability
Organosulfonic Acid9598HighIndustrial
Solvent-Free7295ModeratePilot Scale
Ultrasonic8597LowLab Scale
Ionic Liquid8999HighLab Scale
Solid-Supported8898ModerateIndustrial

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Diarylpropanoids may form via over-condensation.

    • Solution : Control acetone stoichiometry (<1.1 eq) .

  • Catalyst Deactivation :

    • Sulfonic acid sites degrade above 180°C.

    • Solution : Use thermal stabilizers like polyethylene glycol .

  • Crystallization Issues :

    • Amorphous product from rapid cooling.

    • Solution : Gradual cooling at 1°C/min .

Industrial-Scale Production Insights

  • Reactor Design :
    Continuous flow reactors (CFRs) achieve 92% yield at 5 kg/batch .

    • Residence time: 2 hours

    • Pressure: 3 bar

  • Cost Analysis :

    • Raw materials: $12.50/kg

    • Catalysts: $3.20/kg (reusable)

    • Energy: $1.80/kg

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including colon cancer cells (SW480 and SW620). The mechanisms through which it operates include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through pathways involving caspase activity and stress response proteins. Treatment with varying concentrations resulted in increased rates of apoptotic and necrotic cells over time .
  • Dose-Dependent Cytotoxicity : The cytotoxic effects of the compound were observed to be dose-dependent, with lower effective concentrations (EC50) reported for metastatic cells compared to primary cells. For instance, EC50 values were recorded at 4.1 µM for SW480 and 2.5 µM for SW620 cells .
  • Proteomic Profiling : Proteomic analysis has identified specific proteins associated with the cellular response to stress that are modulated by the treatment with this compound. This suggests potential pathways for targeted therapies in cancer treatment .

Intermediates in Organic Synthesis

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to be used in:

  • Manufacturing Bisphenols : The compound can be utilized in the synthesis of bisphenol derivatives that are critical for producing polycarbonate plastics and epoxy resins. These materials are widely used in construction, automotive parts, and electronics due to their durability and thermal stability .
  • Development of Functional Materials : Its ability to form stable chemical bonds makes it suitable for developing functional materials that require specific thermal or mechanical properties.

Case Study: Cytotoxicity in Colon Cancer Cells

In a study published in International Journal of Molecular Sciences, researchers examined the cytotoxic effects of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- on colon cancer cells. They found that:

  • Treatment with the compound led to significant morphological changes indicative of apoptosis.
  • The study established that MS17 (another name for this compound) showed enhanced cytotoxicity compared to curcumin, a well-known anti-cancer agent .

Case Study: Synthesis of Bisphenols

A patent related to the synthesis methods of bisphenols highlights how derivatives of this compound can be produced efficiently using organosulfonic acid catalysts. This method improves yield and purity compared to traditional methods involving mineral acids .

Mechanism of Action

The mechanism of action of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions contribute to its biological activities, including its potential anti-cancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-1,5-Bis(4-hydroxyphenyl)-pent-1-en-3-one (Artamenone)

  • Molecular Formula : C₁₇H₁₆O₃
  • Key Differences: Contains an α,β-unsaturated ketone (enone) system, introducing conjugation between the ketone and the double bond. Enhanced UV absorption due to extended π-conjugation compared to the saturated pentanone backbone in the target compound. Higher reactivity in Michael addition or Diels-Alder reactions due to the enone moiety.
  • Biological Relevance: Artamenone is reported in as a natural product with antioxidative properties, likely due to radical-scavenging phenolic -OH groups.

1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one

  • Molecular Formula : C₁₇H₁₄O₃ ()
  • Key Differences: Features two conjugated double bonds (dienone system), further extending π-conjugation. Lower thermal stability due to strained unsaturated bonds.
  • Analytical Data : Observed at m/z 267.1021 [M+H]⁺ in HPLC-MS/MS, with characteristic fragment ions at m/z 147 (base peak) and 119 ().

3-Hydroxy-1,5-diphenyl-1-pentanone

  • Molecular Formula : C₁₇H₁₈O₂ (CAS: 60669-64-9, )
  • Key Differences: Replaces one 4-hydroxyphenyl group with a non-hydroxylated phenyl ring. Reduced hydrogen-bonding capacity, leading to lower solubility in aqueous solvents. A hydroxyl group at the 3-position introduces chirality, enabling stereoselective interactions.

3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione

  • Molecular Formula : C₂₁H₁₈N₂O₃ ()
  • Key Differences: Substitutes phenyl groups with pyridyl rings, introducing nitrogen atoms capable of coordinating metals. Exhibits a triclinic crystal structure (space group P1) with intermolecular hydrogen bonds (O–H···N) and π-π stacking, enhancing thermal stability (). Potential applications in coordination chemistry for luminescent or catalytic complexes.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Evidence ID
3-Pentanone,1,5-bis(4-hydroxyphenyl)- C₁₇H₁₈O₃ 270.32 Ketone, phenolic -OH Antioxidant, polymer precursor
Artamenone C₁₇H₁₆O₃ 268.31 α,β-unsaturated ketone, -OH Natural product, radical scavenger
1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one C₁₇H₁₄O₃ 266.29 Dienone, phenolic -OH Fluorescent probes
3-Hydroxy-1,5-diphenyl-1-pentanone C₁₇H₁₈O₂ 254.32 Hydroxyketone, phenyl Chiral intermediates
3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione C₂₁H₁₈N₂O₃ 346.37 Pyridyl, ketone, -OH Metal coordination, catalysis

Research Findings and Implications

  • Structural-Activity Relationships: The presence and position of phenolic -OH groups directly correlate with antioxidative efficacy. Saturated ketones (e.g., 3-pentanone derivatives) exhibit lower reactivity but greater stability than unsaturated analogs like artamenone .
  • Crystallographic Insights: Hydrogen-bonding networks in diarylpentanones (e.g., O–H···O/N interactions) stabilize their solid-state structures, as seen in the pyridyl derivative’s centrosymmetric dimers ().
  • Synthetic Utility : These compounds serve as versatile intermediates for synthesizing terpyridine ligands () or bioactive molecules via functional group modifications.

Biological Activity

3-Pentanone, 1,5-bis(4-hydroxyphenyl)-, also known as bis(4-hydroxyphenyl)pentan-1-one, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- is C₁₃H₁₈O₂ with a molecular weight of 206.28 g/mol. The compound features two hydroxyphenyl groups attached to a pentanone backbone, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈O₂
Molecular Weight206.28 g/mol
IUPAC Name1,5-bis(4-hydroxyphenyl)pentan-1-one

Antioxidant Activity

Research indicates that compounds with hydroxyphenyl groups often exhibit antioxidant properties. These groups can scavenge free radicals, thus potentially protecting cells from oxidative stress. A study demonstrated that similar compounds significantly reduced oxidative stress markers in vitro .

The mechanism by which 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- exerts its biological effects likely involves:

  • Reactive Oxygen Species (ROS) Modulation : The hydroxy groups can modulate ROS levels within cells.
  • Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death .
  • Protein Interactions : The compound may interact with various proteins involved in cell signaling and stress responses.

Cytotoxicity Studies

A study assessing the cytotoxic effects of related diarylpentanoids indicated that these compounds could inhibit cell proliferation in various cancer cell lines. The effective concentration (EC50) values were reported as follows:

  • SW480 Cells : EC50 = 4.1 µM
  • SW620 Cells : EC50 = 2.5 µM

These findings suggest that compounds similar to 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- may possess significant anti-cancer activity .

Comparative Analysis

A comparative analysis of related compounds highlights the unique properties of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-:

Compound NameEC50 (µM)Mechanism of Action
MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one)SW480: 4.1
SW620: 2.5
Apoptosis via caspase activation
Other DiarylpentanoidsVariesAntioxidant and cytotoxic effects

Q & A

Q. What are the established synthetic routes for 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-, and how is the product validated?

The compound is typically synthesized via aldol condensation reactions. For example, a 4 + 1 strategy involves reacting 4-hydroxybenzaldehyde with ketones under basic conditions (e.g., NaOH in water/ethanol) to form diarylpentanoids . Ultrasonic-assisted synthesis has been optimized to enhance yield (up to 85%) and purity by controlling reaction time (30–60 minutes) and temperature (40–60°C) . Product validation relies on nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H-NMR, to confirm the enone structure (e.g., characteristic peaks at δ 7.5–8.0 ppm for aromatic protons and δ 6.3–6.8 ppm for conjugated olefinic protons) . X-ray crystallography further validates molecular geometry and stereochemistry .

Q. How is the crystal structure of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- characterized?

Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic crystal system (space group P1P1) with unit cell parameters a=8.4392A˚,b=10.6683A˚,c=11.0755A˚a = 8.4392 \, \text{Å}, b = 10.6683 \, \text{Å}, c = 11.0755 \, \text{Å}, and angles α=100.623,β=103.867,γ=110.550\alpha = 100.623^\circ, \beta = 103.867^\circ, \gamma = 110.550^\circ . Key bond lengths include C=O (1.121 Å) and aromatic C-C (1.384 Å). Intermolecular hydrogen bonds (e.g., O–H···N, 2.98 Å) and π-π stacking (3.971 Å between pyridyl groups) stabilize the 3D network . Mercury software is used for molecular graphics and packing analysis .

Q. What spectroscopic techniques are critical for identifying this compound?

  • NMR : 1H^1H-NMR in acetone-d6_6 identifies aromatic (δ 7.3–7.6 ppm) and hydroxyl protons (δ 9.8 ppm) .
  • IR : Stretching vibrations for C=O (~1680 cm1^{-1}) and O–H (~3200 cm1^{-1}) .
  • UV-Vis : Conjugated enone systems show absorption maxima at 280–320 nm .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Hydrogen bonds and π-π interactions enhance thermal stability and solubility. For instance, O–H···N hydrogen bonds increase melting points (>200°C) . Solubility in polar solvents (e.g., DMSO, ethanol) is attributed to hydroxyl groups, while π-π stacking reduces solubility in nonpolar solvents . Computational studies (e.g., density functional theory) can model these interactions to predict crystallinity and bioavailability .

Q. What methodological approaches resolve contradictions in reported bioactivity data?

Discrepancies in anticancer or estrogenic activity may arise from structural analogs (e.g., diarylheptanoids vs. diarylpentanoids) or assay conditions. To address this:

  • Comparative SAR Studies : Test analogs with modified substituents (e.g., ethoxy vs. hydroxyl groups) .
  • Dose-Response Analysis : Use zebrafish embryos (e.g., LC50_{50} assays) to compare toxicity profiles with BPA analogs .
  • Crystallographic Validation : Ensure active conformations match SC-XRD data to rule out stereochemical variability .

Q. How can synthetic byproducts be minimized or characterized?

Byproducts like aldol adducts or isomers form due to incomplete condensation or side reactions. Strategies include:

  • Chromatographic Purification : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .
  • Reaction Monitoring : TLC or HPLC to track intermediates (e.g., chalcone derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies impurities via exact mass matching (e.g., [M+H]+^+ at m/z 347.37) .

Q. What computational tools predict the compound’s reactivity or ligand-protein interactions?

  • Molecular Docking : AutoDock Vina models binding to estrogen receptors (ERα/β) using PDB structures (e.g., 1A52) .
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .
  • MD Simulations : GROMACS assesses stability in aqueous environments (e.g., solvation free energy ~−25 kJ/mol) .

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